6-chloro-4-methyl-9-(4-methylbenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
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Overview
Description
6-chloro-4-methyl-9-(4-methylbenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a complex organic compound that belongs to the class of chromeno[8,7-e][1,3]oxazin derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-methyl-9-(4-methylbenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one typically involves multi-step organic reactions. One common method is the condensation of 4-methylbenzyl chloride with a suitable chromene derivative under basic conditions, followed by cyclization and chlorination steps. The reaction conditions often require the use of solvents like dichloromethane or toluene and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-chloro-4-methyl-9-(4-methylbenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups.
Scientific Research Applications
6-chloro-4-methyl-9-(4-methylbenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 6-chloro-4-methyl-9-(4-methylbenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-4-methyl-9-(4-methylbenzyl)-9,10-dihydro-2H-chromeno[8,7-e][1,3]oxazin-2-one
- 6-chloro-4-methyl-9-(4-methylbenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-thione
Uniqueness
Compared to similar compounds, 6-chloro-4-methyl-9-(4-methylbenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one exhibits unique properties such as higher stability, enhanced biological activity, and better solubility in organic solvents. These characteristics make it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C20H18ClNO3 |
---|---|
Molecular Weight |
355.8 g/mol |
IUPAC Name |
6-chloro-4-methyl-9-[(4-methylphenyl)methyl]-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
InChI |
InChI=1S/C20H18ClNO3/c1-12-3-5-14(6-4-12)9-22-10-16-19-15(13(2)7-18(23)25-19)8-17(21)20(16)24-11-22/h3-8H,9-11H2,1-2H3 |
InChI Key |
NOUKWRPUQFNKGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CC3=C4C(=CC(=C3OC2)Cl)C(=CC(=O)O4)C |
Origin of Product |
United States |
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